6-Ethylbenzo[d]oxazole-2-carbonitrile
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Overview
Description
6-Ethylbenzo[d]oxazole-2-carbonitrile is a heterocyclic compound that belongs to the benzoxazole family. Benzoxazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The structure of this compound consists of a benzene ring fused with an oxazole ring, with an ethyl group at the 6th position and a cyano group at the 2nd position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethylbenzo[d]oxazole-2-carbonitrile typically involves the condensation of 2-aminophenol with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the use of 2-aminophenol and ethyl cyanoacetate in the presence of a catalyst such as titanium tetraisopropoxide (TTIP) and mesoporous titania-alumina mixed oxide (MTAMO) at 50°C . The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Catalysts such as metal nanoparticles and ionic liquids may be employed to improve reaction rates and selectivity .
Chemical Reactions Analysis
Types of Reactions
6-Ethylbenzo[d]oxazole-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring or the oxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles such as amines and thiols are employed under various conditions.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of amines and other reduced derivatives.
Substitution: Formation of substituted benzoxazole derivatives with various functional groups.
Scientific Research Applications
6-Ethylbenzo[d]oxazole-2-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial, antifungal, and anticancer activities.
Medicine: Explored as a lead compound for the development of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 6-Ethylbenzo[d]oxazole-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in microbial growth, leading to antimicrobial effects. The presence of the cyano group allows for interactions with nucleophiles, enhancing its reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
- 6-Methylbenzo[d]oxazole-2-carbonitrile
- 2-Ethylbenzo[d]oxazole
- Benzoxazole-2-carbonitrile
Uniqueness
6-Ethylbenzo[d]oxazole-2-carbonitrile is unique due to the presence of both an ethyl group and a cyano group, which confer distinct chemical and biological properties. The ethyl group enhances lipophilicity, while the cyano group increases reactivity and potential for forming hydrogen bonds .
Properties
Molecular Formula |
C10H8N2O |
---|---|
Molecular Weight |
172.18 g/mol |
IUPAC Name |
6-ethyl-1,3-benzoxazole-2-carbonitrile |
InChI |
InChI=1S/C10H8N2O/c1-2-7-3-4-8-9(5-7)13-10(6-11)12-8/h3-5H,2H2,1H3 |
InChI Key |
BMWGDOTZJUKYDO-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC2=C(C=C1)N=C(O2)C#N |
Origin of Product |
United States |
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